molecular formula C15H11ClF2O B1327593 3-(4-Chlorophenyl)-2',4'-difluoropropiophenone CAS No. 654673-29-7

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone

Cat. No. B1327593
M. Wt: 280.69 g/mol
InChI Key: AXZYWUDJSSMJOD-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves the study of the physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) of the compound.


Scientific Research Applications

Chemical Synthesis and Spectral Analysis

Research into chemicals structurally related to 3-(4-Chlorophenyl)-2',4'-difluoropropiophenone includes the synthesis and analysis of compounds like 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-Chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one. These compounds are synthesized from related benzophenones and have been examined using FT-IR, NMR spectra, X-ray diffraction, and quantum chemical studies, highlighting their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).

Environmental Studies

A study focused on the determination of priority phenolic compounds, including chlorophenols, in water and industrial effluents. The research involved using polymeric liquid-solid extraction cartridges for the stabilization of phenols, emphasizing the environmental relevance of these compounds (Castillo et al., 1997).

Crystallographic Studies

The structural characteristics of compounds similar to 3-(4-Chlorophenyl)-2',4'-difluoropropiophenone, such as C15H10Cl2O, have been examined. These studies reveal insights into the molecular structure, including dihedral angles between chloro-substituted benzene rings and the nature of intermolecular interactions (Jasinski et al., 2009).

Adsorption Studies

Activated carbon fibers (ACFs) have been used to study the adsorption of phenols, including chlorophenols. This research is significant in environmental engineering, especially for water purification and understanding the interactions between these compounds and adsorbent materials (Liu et al., 2010).

Quantum Chemical Studies

Quantum chemical calculations have been performed on molecules similar to 3-(4-Chlorophenyl)-2',4'-difluoropropiophenone, providing insights into their molecular structure, electronic properties, and biological effects. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Viji et al., 2020).

Safety And Hazards

This involves a study of the toxicity of the compound, its environmental impact, and the precautions that need to be taken while handling it.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For more specific information, you may need to consult scientific literature or databases. If you have access to a university library, they can often provide you with access to these resources. You can also try reaching out to researchers who specialize in this area.


properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZYWUDJSSMJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644499
Record name 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone

CAS RN

654673-29-7
Record name 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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